4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol is a chemical compound that belongs to the class of triazole derivatives. It features a phenolic structure substituted with a triazole ring containing a sulfur atom. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that incorporate key functional groups. It can also be found in specialized chemical databases and suppliers for research purposes.
4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol is classified under:
The synthesis of 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol typically involves several steps:
The reaction conditions are critical for successful synthesis. Commonly used solvents include ethanol or dimethylformamide, while catalysts may be employed to facilitate the reaction. Temperature and pressure are also optimized based on the specific reagents used.
The molecular formula for 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol is .
Property | Value |
---|---|
Molecular Weight | 212.24 g/mol |
IUPAC Name | 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol |
InChI Key | InChI=1S/C9H8N3OS |
Canonical SMILES | C1=CC=C(C=C1)C(=NNC(=S)N2C=CC=N2)O |
4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol can undergo several chemical reactions:
Common reagents for these reactions include:
Controlled conditions such as temperature and solvent choice are crucial for achieving desired products.
The mechanism of action for 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with biological targets:
Data on specific targets remains under investigation but suggests potential applications in pharmacology and biochemistry.
Relevant data indicates that the compound exhibits interesting properties that could be leveraged in various applications.
4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol has several applications in scientific research:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1